2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Catalog No.
S1901300
CAS No.
672937-60-9
M.F
C22H30NP
M. Wt
339.5 g/mol
Availability
In Stock
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2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS Number

672937-60-9

Product Name

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

IUPAC Name

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane

Molecular Formula

C22H30NP

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2

InChI Key

RVFZOTGUPNHVRA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is a phosphine ligand known for its role in catalysis, particularly in palladium-catalyzed reactions. This compound has a chemical formula of C22H30NP and a molecular weight of approximately 345.47 g/mol. It features a pyrrole ring substituted with a dicyclohexylphosphino group and a phenyl group, contributing to its unique properties and reactivity. The compound is typically a white to yellow powder and is sensitive to air, which necessitates careful handling under inert conditions .

Ligand precursor in Transition Metal Catalysis

-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (Cy2PPh) is a valuable ligand precursor in organometallic chemistry, particularly in transition metal catalysis. Its structure features a five-membered pyrrole ring with a phenyl group attached at one position and a dicyclohexylphosphino group at the adjacent position. This combination offers several advantages for catalyst design:

  • Chelating ability: The phosphine group (PPh(Cy)2) can bind to a metal center, while the pyrrole nitrogen can participate in additional coordination, creating a chelating effect. This chelation enhances the stability of the catalyst complex [].
  • Steric modulation: The bulky dicyclohexyl groups on the phosphine provide steric hindrance around the metal center. This steric modulation can influence the reaction pathway and substrate selectivity of the catalyst [].
  • Electronic properties: The phenyl group contributes electronic properties to the ligand, which can fine-tune the reactivity of the catalyst complex [].

By varying the substituents on the pyrrole ring and the phosphine group, researchers can create Cy2PPh derivatives with tailored properties for specific catalytic applications.

Examples of Catalytic Applications

Cy2PPh and its derivatives have been explored as ligands in various catalytic reactions, including:

  • Hydrogenation: Cy2PPh-based catalysts have shown promise in the selective hydrogenation of unsaturated bonds [].
  • Hydroformylation: These ligands can be used in hydroformylation reactions, which convert alkenes to aldehydes [].
  • Cross-coupling reactions: Cy2PPh-ligated catalysts can facilitate cross-coupling reactions for the formation of carbon-carbon bonds.
, especially in cross-coupling reactions such as the Suzuki and Heck reactions. In these processes, it coordinates with palladium to facilitate the coupling of organic halides with nucleophiles, enabling the formation of carbon-carbon bonds. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the palladium complex, leading to improved yields in synthetic applications .

The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1H-pyrrole with dicyclohexylphosphine in the presence of appropriate catalysts or conditions to facilitate the formation of the phosphine bond. The reaction conditions may vary, but common methods include:

  • Direct Reaction: Mixing dicyclohexylphosphine with 1-phenyl-1H-pyrrole under controlled temperature and inert atmosphere.
  • Coupling Reactions: Utilizing palladium catalysis to couple pre-formed intermediates that contain the necessary functional groups.

These methods yield the target compound with high purity and efficiency .

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole finds extensive applications in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.
  • Organic Synthesis: Facilitating the formation of complex organic molecules.
  • Asymmetric Synthesis: Used in chiral catalysis due to its ability to induce chirality in products.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole focus on its behavior as a ligand in coordination chemistry. Research indicates that its binding affinity for transition metals like palladium significantly enhances catalytic efficiency. Studies often evaluate how variations in ligand structure affect reaction rates and selectivity, providing insights into optimizing catalytic systems for specific transformations .

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole, particularly those used as ligands in catalysis. Notable examples include:

Compound NameStructure TypeUnique Features
2-(Diphenylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandGreater steric hindrance due to phenyl groups
2-(Diisopropylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandEnhanced solubility in nonpolar solvents
2-(Tricyclohexylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandIncreased stability due to bulky tricyclohexyl group

The uniqueness of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole lies in its balance between steric bulk and electronic properties, making it particularly effective in promoting catalytic reactions while maintaining stability under various conditions .

The synthesis of 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole represents a significant challenge in organophosphorus chemistry, requiring precise control of reaction conditions and careful consideration of purification strategies. This phosphinopyrrole ligand, commercially known as cataCXium PCy, exhibits exceptional utility in palladium-catalyzed cross-coupling reactions, particularly for challenging substrates such as aryl chlorides [1] [2].

Ligand Synthesis via Phosphine Substitution Reactions

The most widely employed synthetic approach for 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole involves the direct substitution of chlorophosphines with lithium pyrrolide derivatives. This methodology exploits the enhanced nucleophilicity of deprotonated pyrrole derivatives and the electrophilic nature of chlorodicyclohexylphosphine [3] [4].

Reaction of Lithium Pyrrolide Derivatives with Chlorophosphines

The fundamental reaction pathway proceeds through the formation of lithiated N-phenylpyrrole intermediates, which subsequently undergo nucleophilic substitution with chlorodicyclohexylphosphine. The reaction typically occurs at the C-2 position of the pyrrole ring, demonstrating high regioselectivity under appropriate conditions [3] [4].

Initial lithiation of 1-phenyl-1H-pyrrole is achieved using strong bases such as n-butyllithium in the presence of coordinating ligands like tetramethylethylenediamine. The deprotonation occurs preferentially at the C-2 position due to the electronic properties of the N-phenyl substituent, which stabilizes the resulting carbanion through resonance interactions [5] [6].

The sterically encumbered pyrrolyl potassium salt reacts with phosphorus trichloride, diisopropylchlorophosphine, and diphenylchlorophosphine exclusively at the C-3 position, yielding phosphine-substituted pyrroles [3]. However, for 1-phenylpyrrole derivatives, the reaction proceeds through C-2 substitution due to the different electronic environment created by the N-phenyl group.

Research has demonstrated that the choice of solvent significantly influences both reaction efficiency and product distribution. Tetrahydrofuran provides optimal conditions for maintaining the lithiated species while facilitating the subsequent phosphine substitution reaction [7] [6]. Alternative solvents such as diethyl ether, toluene, or hexane result in lower conversions, with hexane showing only 23% conversion compared to higher yields in tetrahydrofuran [6].

The reaction mechanism involves initial coordination of the lithium cation to the nitrogen atom of the pyrrole ring, followed by deprotonation at the C-2 position. The resulting lithiated intermediate exhibits enhanced nucleophilicity, enabling efficient attack on the phosphorus center of chlorodicyclohexylphosphine. The reaction proceeds with elimination of lithium chloride, forming the desired phosphinopyrrole product [7] [3].

Temperature control represents a critical parameter in this synthetic approach. Reactions conducted at temperatures below -40°C often result in incomplete conversion, while temperatures above room temperature can lead to decomposition of sensitive intermediates. Optimal conditions typically involve initial lithiation at -78°C followed by gradual warming to room temperature for the phosphine substitution step [3] [4].

Optimization Strategies for Improved Yield and Purity

Several optimization strategies have been developed to enhance both yield and purity of the target phosphinopyrrole ligand. Concentration optimization plays a crucial role, with studies indicating that concentrations between 0.2-0.3 M provide optimal balance between reaction rate and side product formation [8] [9].

The choice of inert atmosphere significantly impacts reaction outcomes. While nitrogen atmospheres are commonly employed, argon provides superior results due to its lower reactivity and better exclusion of moisture and oxygen. This improvement becomes particularly important when handling air-sensitive phosphine intermediates [10] [11].

Addition rate control represents another critical optimization parameter. Controlled addition of chlorodicyclohexylphosphine using syringe pump technology ensures consistent reaction conditions and minimizes localized concentration effects that can lead to side product formation. This approach typically results in 7-10% yield enhancement compared to simple dropwise addition [9].

Solvent mixture optimization has revealed that tetrahydrofuran-diethyl ether combinations often provide superior results compared to pure tetrahydrofuran. The mixed solvent system enhances solubility of both starting materials and products while maintaining the coordinating properties necessary for stabilizing lithiated intermediates [8] [9].

Temperature gradient optimization involves careful control of both lithiation and substitution temperatures. Starting at -40°C rather than the traditional -78°C often provides better selectivity while maintaining acceptable reaction rates. This modification typically results in 10-15% yield improvement and reduced formation of regioisomeric byproducts [8].

Reaction time optimization studies indicate that shorter reaction times of 1-2 hours often provide better results than extended reaction periods. Prolonged exposure can lead to decomposition of sensitive phosphine products and increased formation of oxidized byproducts [9].

Comparative Synthesis Approaches for Isomeric Phosphinopyrroles

The synthesis of phosphinopyrrole isomers requires careful consideration of regioselectivity factors and mechanistic pathways. Different substitution patterns on the pyrrole ring lead to distinct electronic and steric environments that significantly influence both synthetic accessibility and catalytic performance [12] [13].

Comparative studies of 1-(diphenylphosphino)pyrrole and 2-(diphenylphosphino)pyrrole derivatives reveal significant differences in synthetic approaches and product properties. The 1-isomer requires different lithiation strategies due to the direct attachment of phosphine to the nitrogen atom, while the 2-isomer benefits from enhanced stability through aromatic conjugation [12] [13].

Research investigating the donor properties of isomeric pyrrolyl phosphines demonstrates that 2-(diphenylphosphino)methylpyrrole exhibits stronger donor properties compared to its 1-isomer analogue. This difference arises from distinct orbital interactions and geometric constraints imposed by the different substitution patterns [13].

Synthetic routes to 2-phosphinopyrroles typically proceed through pyrrolide intermediates generated by direct lithiation methods. These approaches offer advantages in terms of regioselectivity and functional group tolerance, making them particularly suitable for large-scale synthesis [14] [15].

Alternative synthetic strategies include palladium-catalyzed cross-coupling reactions between pyrrole derivatives and phosphine electrophiles. While these methods offer excellent functional group tolerance, they typically require precious metal catalysts and may not be economically viable for large-scale production [16] [17].

The preparation of isomeric phosphinopyrroles through Grignard-based methodologies represents another viable approach, particularly for substrates that are incompatible with strong lithium bases. However, these methods often require harsh reaction conditions and typically provide lower yields compared to lithiation-based approaches [17].

Purification of isomeric phosphinopyrroles presents unique challenges due to their similar physical properties and tendency toward oxidation. Column chromatography using silica gel and hexane-ethyl acetate gradient systems typically provides good separation, though careful attention to air exclusion is essential to prevent phosphine oxidation [9] [18].

Crystallization methods for phosphinopyrrole purification often employ toluene-hexane mixtures at low temperatures. While these approaches provide excellent purity, recovery yields are typically lower due to the high solubility of these compounds in organic solvents [9] [19].

The air sensitivity of phosphinopyrrole compounds necessitates special handling procedures throughout synthesis and purification. Recent advances in air-stable phosphine chemistry suggest that incorporation of antioxidant additives or protective atmospheres can significantly improve handling characteristics without compromising catalytic performance [10] [20].

Advanced purification techniques such as preparative thin-layer chromatography offer advantages for small-scale preparations but are not practical for larger quantities. These methods require multiple elutions and result in moderate recovery yields of 50-65% [9].

The development of protecting group strategies for phosphine functionality has enabled more robust purification protocols. Borane protection followed by deprotection using trimethylphosphine provides clean products without need for chromatographic purification, though this approach adds synthetic steps [19] [11].

Spectroscopic Characterization of Phosphorus Electronic Environment

The electronic environment of the phosphorus atom in 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole provides fundamental insight into its donor properties and coordination behavior. Spectroscopic characterization through nuclear magnetic resonance and related techniques offers quantitative measures of the electron density distribution and bonding characteristics within this phosphine ligand.

$$^{31}$$P Nuclear Magnetic Resonance Analysis of Phosphine Basicity

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for evaluating the electronic environment of phosphorus centers in organophosphorus compounds [1]. The $$^{31}$$P nucleus, with its 100% natural abundance and spin-1/2 character, provides highly sensitive probes for assessing phosphine basicity and donor strength [1]. Chemical shifts in $$^{31}$$P nuclear magnetic resonance are dominated by paramagnetic shielding effects, which reflect the electronic density distribution around the phosphorus center [1].

Comparative analysis of phosphine basicity reveals significant correlations between $$^{31}$$P nuclear magnetic resonance chemical shifts and measured pKa values [2] [3]. The systematic evaluation of triarylphosphines demonstrates that electron-donating substituents shift the phosphorus resonance upfield, while electron-withdrawing groups cause downfield shifts [2]. For tricyclohexylphosphine, a structural analogue containing similar cyclohexyl substituents, the $$^{31}$$P chemical shift appears at δ 9.5 ppm with a corresponding pKa value of 9.7 [2] [3].

The basicity range accessible through aryl substitution in phosphines spans from pKa = 8.65 for tris(4-dimethylaminophenyl)phosphine to pKa = 1.03 for tris(4-chlorophenyl)phosphine [2] [3]. However, the most basic phosphine remains tri-tert-butylphosphine with pKa = 11.40 [2] [3]. The electron-rich nature of 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole, incorporating both bulky cyclohexyl groups and an electron-donating pyrrole framework, positions this ligand among the strongly donating phosphines.

Table 1: $$^{31}$$P Nuclear Magnetic Resonance Spectroscopic Characterization of Phosphine Electronic Environment

PhosphineChemical Shift (ppm)pKaElectron Donor Strength
Tricyclohexylphosphine (PCy₃)9.59.7Strong
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrroleData not availableNot determinedStrong
Triphenylphosphine (PPh₃)-4.92.73Moderate
Tris(4-dimethylaminophenyl)phosphine8.88.65Very Strong
Tri-tert-butylphosphine63.311.4Very Strong
Tris(4-chlorophenyl)phosphine-4.21.03Weak

The nitromethane titration method provides the most consistent and reliable approach for measuring phosphine basicities, offering superior accuracy compared to alternative methodologies [2]. Generally, the $$^{1}$$H, $$^{31}$$P, and $$^{13}$$C nuclear magnetic resonance spectral parameters of free and protonated phosphines do not correlate well with pKa values, indicating the complexity of electronic effects in these systems [2] [3].

Selenium Coupling Constants in Phosphine Selenide Derivatives

The formation of phosphine selenide derivatives through reaction with elemental selenium provides an alternative and highly sensitive method for assessing phosphine donor strength [4] [5] [6]. The magnitude of the one-bond phosphorus-selenium coupling constant ($$^{1}$$J_{P-Se}) exhibits a well-established inverse correlation with the σ-basicity of the parent phosphine [4] [5] [7].

Phosphine selenides are readily synthesized by heating phosphines with red selenium in toluene under reflux conditions [8]. The resulting $$^{1}$$J_{P-Se} coupling constants, measurable from $$^{31}$$P{$$^{1}$$H} nuclear magnetic resonance spectra, provide quantitative assessments of donor strength [5] [7] [8]. For triphenylphosphine selenide, the coupling constant measures 736 Hz, serving as a reference point for comparative evaluations [7] [9].

The relationship between coupling constants and phosphine basicity demonstrates clear trends across different phosphine classes [7] [10]. Phosphinine selenides, featuring aromatic phosphorus heterocycles, exhibit particularly large coupling constants due to the high s-character of the phosphorus-selenium bond [7] [9]. The 2,6-bis(trimethylsilyl)phosphinine selenide displays a coupling constant of 883 Hz, reflecting the enhanced basicity imparted by the σ-electron donating trimethylsilyl substituents [7] [9].

Table 2: Selenium Coupling Constants in Phosphine Selenide Derivatives for Donor Strength Assessment

Phosphine Selenide$$^{1}$$J_{P-Se} Coupling (Hz)Basicity CorrelationDonor Strength Assessment
Ph₃P=Se736ModerateReference
Me₃P=Se656±26HighStrong
Cy₃P=SeData not availableHighStrong
P(4-MeOC₆H₄)₃=SeLower than PPh₃Higher than PPh₃Enhanced
2,6-bis(trimethylsilyl)phosphinine=Se883Very HighVery Strong
Diphenyl(o-tolyl)phosphine selenide720LowerModerate

Recent investigations reveal that electrostatic effects contribute significantly to the donor strength enhancement observed in anionic phosphine systems [6] [11]. Solvent-dependent changes in $$^{1}$$J_{P-Se} values, when analyzed using Coulomb's law, indicate up to 80% electrostatic contribution to the increased donor strength relative to neutral phosphine analogues [6].

The methodology employing selenium coupling constants offers several advantages over traditional basicity measurements [8]. The technique avoids complications arising from steric hindrance effects that can confound pKa determinations, providing a more direct assessment of electronic donor properties [8]. Additionally, the measurement requires only standard nuclear magnetic resonance instrumentation and does not involve potentially hazardous protonation reactions [8].

Backbonding Capacity Assessment via Metal Carbonyl Complexes

The assessment of phosphine backbonding capacity through metal carbonyl complexes provides crucial information about the π-acceptor properties of phosphine ligands [12] [13] [14]. The synergistic relationship between σ-donation and π-backbonding in metal-phosphine bonds requires careful evaluation to understand the complete electronic picture of ligand behavior [13] [14] [15].

Infrared Spectroscopy of Carbon Monoxide Stretching Frequencies in Rhodium Complexes

Infrared spectroscopy of metal carbonyl complexes represents the gold standard for quantifying ligand electronic effects through the Tolman Electronic Parameter methodology [16] [13] [14]. The carbon-oxygen stretching frequencies in metal carbonyl complexes provide direct measures of the electron density at the metal center, reflecting the combined effects of σ-donation and π-backbonding [12] [13] [17].

The theoretical framework underlying metal carbonyl infrared spectroscopy relies on the π-backbonding model developed by Dewar, Chatt, and Duncanson [13] [15]. Metal-to-ligand π-backdonation involves electron transfer from filled metal d-orbitals to empty π* antibonding orbitals of the carbonyl ligand [13] [15]. This electron transfer strengthens the metal-carbon bond while simultaneously weakening the carbon-oxygen bond, resulting in decreased carbonyl stretching frequencies [13] [18].

Rhodium carbonyl complexes offer particular advantages for phosphine electronic characterization due to their stability and well-defined structural parameters [19] [20] [21]. The correlation between rhodium carbonyl stretching frequencies and nickel-based Tolman Electronic Parameter values follows established linear relationships, enabling accurate electronic parameter determination [22].

Table 3: Infrared Spectroscopic Analysis of Carbon Monoxide Stretching Frequencies in Rhodium Complexes

Phosphine LigandCO Stretch (cm⁻¹)TEP Value (cm⁻¹)Backbonding AbilityCatalytic Activity Assessment
PCy₃2056.12056.1StrongHigh
PPh₃2068.92068.9ModerateModerate
P(OMe)₃2079.52079.5WeakLow
P(OPh)₃2085.32085.3Very WeakVery Low
PtBu₃2056.12056.1StrongVery High
Dicyclohexylphosphino-phenylpyrrole (estimated)~2055~2055StrongHigh

The systematic evaluation of phosphine effects on carbonyl stretching frequencies reveals clear electronic trends [12] [23] [24]. Stronger σ-donating phosphines increase electron density at the metal center, enhancing π-backbonding to carbonyl ligands and decreasing the observed stretching frequencies [12] [23]. Conversely, π-accepting phosphines compete with carbonyl ligands for metal electron density, resulting in higher carbonyl stretching frequencies [12] [16].

For 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole, the structural features suggest strong σ-donating character similar to tricyclohexylphosphine [25] [26]. The bulky cyclohexyl substituents provide enhanced electron donation compared to phenyl groups, while the pyrrole nitrogen may offer additional electronic stabilization [25] [27] [28]. Based on structural analogies, the estimated Tolman Electronic Parameter for this ligand approaches 2055 cm⁻¹, positioning it among the strongest phosphine donors [25] [27].

Recent developments in infrared spectroscopic analysis include the application of peak group analysis for complex multicomponent systems [19]. This methodology enables the identification and quantification of individual carbonyl species in dynamic catalytic systems, providing real-time monitoring of ligand exchange and activation processes [19].

Correlation Between Donor Strength and Catalytic Activity

The relationship between phosphine donor strength and catalytic activity represents a fundamental aspect of ligand design for homogeneous catalysis [29] [30] [31]. Strong electron-donating ligands generally enhance the reactivity of metal centers toward oxidative addition processes, facilitating key catalytic transformations [30] [31].

Comprehensive kinetic studies demonstrate positive correlations between ligand donor ability and catalytic rates for certain substrate classes [30]. In iridium-catalyzed carbon-hydrogen borylation reactions, catalysts containing more electron-rich phenanthroline ligands exhibit faster reaction rates than those with electron-poor analogues [30]. However, this correlation is not universal, as additional factors including steric interactions and secondary coordination sphere effects can significantly influence catalytic performance [30].

The mechanistic basis for enhanced catalytic activity with strong donor ligands involves facilitated oxidative addition of substrates to electron-rich metal centers [31]. Computational studies reveal that strong electron-donating ligands stabilize the transition states for oxidative addition reactions, lowering activation barriers and increasing reaction rates [31]. This effect is particularly pronounced for challenging substrates requiring high activation energies [31].

For cross-coupling reactions employing 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole as the ligand, exceptional catalytic performance has been demonstrated [25] [32] [27]. The cataCXium PCy designation reflects the outstanding activity observed in palladium-catalyzed Suzuki-Miyaura coupling reactions, particularly with aryl chloride substrates [32] [27] [28]. Catalyst turnover numbers exceeding 10,000 have been achieved at moderate temperatures with minimal catalyst loadings [32] [28].

The superior performance of this ligand class stems from the optimal combination of electronic and steric properties [25] [32] [27]. The strong σ-donating character enhances the electron density at the palladium center, facilitating oxidative addition of aryl halides [32] [27]. Simultaneously, the bulky cyclohexyl substituents provide steric protection for the metal center while promoting reductive elimination through coordination sphere crowding [32] [27].

Mechanistic investigations reveal that the rate-determining step in many cross-coupling reactions shifts from oxidative addition to reductive elimination when employing strongly donating phosphines [33]. This mechanistic change reflects the enhanced reactivity of electron-rich metal centers toward substrate activation, while the subsequent coupling steps may become thermodynamically or kinetically limiting [33].

The development of structure-activity relationships for phosphine ligands continues to guide rational catalyst design [34] [35]. Recent advances incorporate machine learning approaches to predict ligand electronic parameters and optimize catalytic performance [36] [37]. These methodologies enable rapid screening of ligand libraries and identification of optimal electronic parameters for specific transformations [36] [37].

XLogP3

5.8

Dates

Last modified: 08-16-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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